molecular formula C15H12N4O2 B1497138 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide CAS No. 32589-62-1

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide

Cat. No. B1497138
CAS RN: 32589-62-1
M. Wt: 280.28 g/mol
InChI Key: AFSTXOFGJISYRS-UHFFFAOYSA-N
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Description

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide (DPTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPTA is a triazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has also been shown to induce DNA damage and inhibit DNA repair mechanisms. In addition, 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been shown to have antimicrobial properties, inhibiting the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its potential side effects and toxicity.

Future Directions

There are several future directions for the study of 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide, including the investigation of its potential applications in the development of novel anticancer drugs, the development of new herbicides and insecticides, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide and its potential side effects and toxicity.

Scientific Research Applications

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has also been studied for its antimicrobial properties and as a potential drug candidate for the treatment of bacterial infections. In agriculture, 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been investigated as a potential herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In material science, 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide has been studied for its potential applications in the development of sensors and catalysts.

properties

IUPAC Name

5-oxo-N,1-diphenyl-4H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14(16-11-7-3-1-4-8-11)13-17-15(21)19(18-13)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSTXOFGJISYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498126
Record name 5-Oxo-N,1-diphenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide

CAS RN

32589-62-1
Record name 5-Oxo-N,1-diphenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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